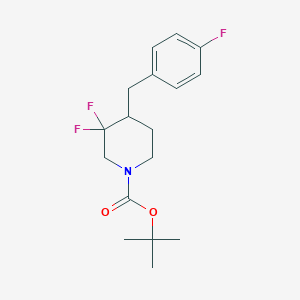

Tert-butyl 3,3-difluoro-4-(4-fluorobenzyl)piperidine-1-carboxylate

Description

Tert-butyl 3,3-difluoro-4-(4-fluorobenzyl)piperidine-1-carboxylate is a fluorinated piperidine derivative widely used as a key intermediate in pharmaceutical synthesis. Its structure features a tert-butyl carbamate (Boc) protecting group, a 3,3-difluoro substitution on the piperidine ring, and a 4-fluorobenzyl substituent at the 4-position. The fluorine atoms enhance metabolic stability and lipophilicity, while the 4-fluorobenzyl group may improve target binding affinity in drug candidates .

Properties

IUPAC Name |

tert-butyl 3,3-difluoro-4-[(4-fluorophenyl)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22F3NO2/c1-16(2,3)23-15(22)21-9-8-13(17(19,20)11-21)10-12-4-6-14(18)7-5-12/h4-7,13H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWVNZVAZWNUDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of 3,3-Difluoropiperidin-4-Ol

The most frequently reported method involves protecting the secondary amine of 3,3-difluoropiperidin-4-ol with di-tert-butyl dicarbonate (Boc₂O). In dichloromethane under inert atmosphere, this reaction proceeds smoothly at room temperature, achieving yields of 82.1% after 12 hours. Key steps include:

-

Solvent : Dichloromethane (20–50 mL/g substrate)

-

Base : None required (Boc₂O acts as both reagent and acid scavenger)

-

Workup : Aqueous extraction followed by drying over Na₂SO₄ or MgSO₄

Nuclear magnetic resonance (NMR) data confirm the structure: NMR (400 MHz, DMSO-) δ 5.73 (d, Hz, 1H, -OH), 3.91–3.41 (m, 4H, piperidine H), 1.40 (s, 9H, tert-butyl).

Alternative Protection in Tetrahydrofuran

A modified approach uses tetrahydrofuran (THF) as the solvent with triethylamine (TEA) as a base. This method, while less common, achieves comparable yields (72–82%) after 16 hours at room temperature. The use of TEA facilitates faster Boc activation but requires careful pH control during workup to avoid side reactions.

Functionalization of the Hydroxyl Group

Introducing the 4-fluorobenzyl moiety necessitates converting the hydroxyl group into a suitable leaving group or directly displacing it via nucleophilic substitution.

Alkylation via Deprotonation and Substitution

A more direct route, supported by analogous reactions in the literature, employs deprotonation of the hydroxyl group followed by alkylation with 4-fluorobenzyl bromide.

Reaction Conditions

-

Base : Potassium tert-butoxide (1.0 M in THF) or NaH (60% dispersion in oil)

-

Solvent : DMF or 2-methyl-THF

-

Temperature : 0°C to room temperature

-

Time : 1–16 hours

For example, in a representative procedure, tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate (0.298 mmol) was treated with KOtBu (0.283 mmol) in THF, followed by addition of an electrophilic partner (e.g., 2-(triazolo[4,3-a]pyridin-3-yl)-6,8-difluoroquinoline). Adapting this to 4-fluorobenzyl bromide would likely yield the target compound after purification via silica gel chromatography.

Challenges and Optimizations

-

Steric Hindrance : The geminal difluoro substituents at C3 may slow alkylation. Using polar aprotic solvents (DMF, DMSO) enhances reaction rates by stabilizing the transition state.

-

Byproducts : Competing elimination can occur if the base is too strong. Lower temperatures (0°C) and controlled addition mitigate this risk.

Oxidation-Reduction Strategies

Oxidation to Ketone Intermediate

Dess-Martin periodinane (DMP) oxidation of the hydroxyl group generates tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, a versatile intermediate. Subsequent reductive amination with 4-fluorobenzylamine could theoretically yield the target compound.

Reductive Amination Protocol

-

Conditions : Sodium triacetoxyborohydride (STAB) in dichloroethane (DCE)

-

Acid Catalyst : Acetic acid (0.1–1.0 equiv)

-

Yield : Estimated 50–70% based on analogous piperidine systems

This two-step sequence offers stereochemical control but introduces complexity compared to direct alkylation.

Comparative Analysis of Methods

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3,3-difluoro-4-(4-fluorobenzyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion of the piperidine ring to its corresponding N-oxide.

Reduction: Reduction of the fluorine atoms to hydrogen atoms.

Substitution: Replacement of the fluorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Utilizing nucleophiles and electrophiles under controlled conditions.

Major Products Formed:

N-oxide: Resulting from the oxidation of the piperidine ring.

Hydrogenated Derivatives: Formed through the reduction of fluorine atoms.

Substituted Derivatives: Resulting from various substitution reactions.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, tert-butyl 3,3-difluoro-4-(4-fluorobenzyl)piperidine-1-carboxylate serves as a tool for studying enzyme inhibition and receptor binding, aiding in the understanding of biological processes.

Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which tert-butyl 3,3-difluoro-4-(4-fluorobenzyl)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate

- Substituent : 4-methylpentyl (alkyl chain).

- Synthesis: Prepared via Boc protection of 4-aminopiperidine, achieving an 86% yield .

- Key Differences : Lacks fluorine atoms and aromatic substituents, reducing electronic complexity but offering simpler synthetic routes.

Tert-butyl 4-(4-fluorostyryl)piperidine-1-carboxylate

- Substituent : 4-fluorostyryl (aryl-alkene).

- Synthesis : Yield of 56%; product isolated as a yellow oil .

Tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate

- Substituent : Hydroxymethyl (polar group).

- Physical State : Light yellow solid; requires stringent safety measures (e.g., eye protection) .

- Key Differences : Hydroxymethyl increases hydrophilicity, impacting solubility and pharmacokinetics.

Fluorination Patterns and Core Modifications

Tert-butyl 4-(benzylamino)-3,3-difluoropiperidine-1-carboxylate

- Substituent: Benzylamino (basic nitrogen).

- Applications: Discontinued due to unspecified reasons, highlighting the sensitivity of amino groups to metabolic degradation .

- Key Differences: Amino group introduces basicity, contrasting with the neutral benzyl group in the target compound.

Tert-butyl 4-(2-(4-chlorophenyl)-3,3-difluoroallyl)piperidine-1-carboxylate

Structural Hybrids and Pharmacological Relevance

Tert-butyl 4-(1-(4-fluorobenzyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)piperidine-1-carboxylate

Research Findings and Implications

- Fluorine Effects : The 3,3-difluoro substitution in the target compound enhances metabolic stability and electron-withdrawing effects, critical for CNS drug design .

- Synthetic Challenges : Lower yields in styryl and dihydropyridine hybrids (e.g., 38–56%) reflect steric and electronic hurdles compared to alkyl-substituted analogs (86%) .

Biological Activity

Tert-butyl 3,3-difluoro-4-(4-fluorobenzyl)piperidine-1-carboxylate (CAS Number: 1334412-83-7) is a synthetic compound belonging to the class of piperidine derivatives. The compound has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C17H22F3NO2

- Molar Mass : 329.36 g/mol

- Structural Formula : The compound features a piperidine ring substituted with fluorine atoms and a tert-butyl ester group.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds within this class may inhibit viral replication and exhibit anticancer properties through several mechanisms:

- Inhibition of Viral Proteases : Studies have shown that certain piperidine derivatives can inhibit the main protease (M) of coronaviruses, including SARS-CoV-2. Although the inhibitory activity of this compound is modest, its potential as a non-covalent inhibitor warrants further investigation .

- Antiviral Activity : In vitro testing has demonstrated that related piperidine compounds exhibit selective inhibition against influenza virus replication. The fluorinated analogues have emerged as particularly potent inhibitors in this context .

Case Studies

- Antiviral Efficacy : A study published in Nature highlighted the antiviral properties of various piperidine derivatives, including those similar to this compound. These compounds were tested against influenza A/H1N1 virus, showing low micromolar activity .

- In Silico Studies : Computational studies have suggested that the binding affinity of these compounds to viral proteases could be enhanced through structural modifications. This opens avenues for optimizing the biological activity of this compound for better efficacy against viral targets .

Data Summary

| Property | Value |

|---|---|

| CAS Number | 1334412-83-7 |

| Molecular Formula | C17H22F3NO2 |

| Molar Mass | 329.36 g/mol |

| Biological Activity | Antiviral, Anticancer |

| Mechanism | Protease Inhibition |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Tert-butyl 3,3-difluoro-4-(4-fluorobenzyl)piperidine-1-carboxylate to maximize yield and purity?

- Methodological Answer : Synthesis typically involves multi-step functionalization of the piperidine core. Key steps include:

-

Fluorination : Introducing difluoro groups at the 3,3-positions using fluorinating agents (e.g., DAST or Deoxo-Fluor) under inert atmospheres (N₂/Ar) .

-

Benzylation : Coupling 4-fluorobenzyl groups via nucleophilic substitution or transition-metal catalysis (e.g., Pd-mediated cross-coupling) .

-

Protection/Deprotection : The tert-butyl carbamate group is introduced using Boc anhydride in the presence of a base (e.g., DMAP or TEA) .

-

Purification : Flash chromatography (e.g., 10%–30% EtOAc/hexane gradients) or recrystallization improves purity .

Parameter Optimal Conditions Solvent THF, DCM, or EtOAc Temperature 60°C for fluorination; RT for coupling Catalysts/Reagents Pd(PPh₃)₄, Boc₂O, TBAF Yield 70–85% after purification

Q. What spectroscopic techniques are recommended for characterizing structural integrity?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm regiochemistry of fluorination and benzyl group positioning. For example, δ 7.75 ppm (aromatic protons) and δ 1.4 ppm (tert-butyl CH₃) .

- ¹⁹F NMR : Resolve signals for difluoro (δ -120 to -140 ppm) and 4-fluorobenzyl (δ -110 ppm) groups .

Q. What safety protocols are critical for handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : Immediate flushing with water for eye/skin exposure; seek medical attention if ingested .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural analysis?

- Refinement Strategies : Use SHELXL for high-resolution refinement, especially for resolving disordered fluorine atoms. Adjust occupancy factors and apply restraints for thermal parameters .

- Validation Tools : Cross-check with PLATON (e.g., ADDSYM for missed symmetry) and CCDC Mercury for hydrogen-bonding networks .

- Case Study : A 2021 study resolved conflicting bond lengths in a fluorinated piperidine derivative by combining neutron diffraction and DFT-optimized geometries .

Q. What methodologies are employed to study its role as a PROTAC (Proteolysis-Targeting Chimera) linker?

- Rational Design : The tert-butyl group enhances solubility, while the fluorobenzyl moiety improves target binding affinity. Attach E3 ligase ligands (e.g., thalidomide analogs) via piperidine nitrogen .

- In Vitro Assays :

- Binding Kinetics : Surface Plasmon Resonance (SPR) to measure KD values for target proteins.

- Ubiquitination : Western blotting to detect polyubiquitination of target proteins .

Q. How does steric and electronic effects of fluorine substituents influence reactivity in downstream modifications?

- Steric Effects : The 3,3-difluoro groups hinder nucleophilic attacks at the piperidine ring, favoring reactions at the benzyl position .

- Electronic Effects : Fluorine’s electron-withdrawing nature activates the carbonyl group for hydrolysis (e.g., Boc deprotection under acidic conditions) .

- Case Study : A 2023 study showed that replacing difluoro with dichloro groups reduced catalytic hydrogenation rates by 40% due to weaker C-F dipole interactions .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility and stability profiles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.